![molecular formula C13H18N4O4S B2567380 7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione CAS No. 313470-43-8](/img/structure/B2567380.png)
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione, commonly known as BPIP, is a purine derivative that has shown promising results in scientific research. BPIP is a potent inhibitor of cGAS, a cytosolic DNA sensor that plays a crucial role in innate immune responses.
Mécanisme D'action
BPIP inhibits cGAS by binding to its catalytic domain, preventing the formation of cGAMP, a second messenger molecule that activates the STING pathway. This leads to the suppression of the inflammatory response and the activation of the immune system.
Biochemical and Physiological Effects
BPIP has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also enhances the phagocytic activity of macrophages and promotes the differentiation of T cells into regulatory T cells. BPIP has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BPIP is a potent and specific inhibitor of cGAS, making it a valuable tool for studying the role of cGAS in various diseases. However, BPIP has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. BPIP also has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on BPIP. One area of interest is the development of BPIP analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of cGAS in different disease models, such as autoimmune diseases, viral infections, and cancer. Further studies are also needed to determine the safety and efficacy of BPIP as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of BPIP involves the reaction of 8-bromo-7-(2,3-dihydroxypropylthio)-3-methylxanthine with 2-buten-1-ol in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain BPIP in high yield and purity.
Applications De Recherche Scientifique
BPIP has been shown to be a potent inhibitor of cGAS, which is involved in the innate immune response to foreign DNA. This makes BPIP a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. BPIP has also been used in various studies to investigate the role of cGAS in cancer, viral infections, and neurodegenerative diseases.
Propriétés
IUPAC Name |
7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-3-4-5-17-9-10(16(2)12(21)15-11(9)20)14-13(17)22-7-8(19)6-18/h3-4,8,18-19H,5-7H2,1-2H3,(H,15,20,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMAWMPUZQAJZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

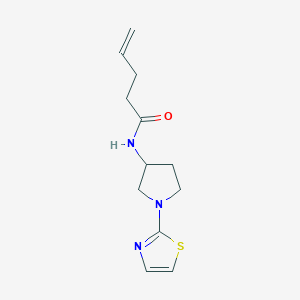

![Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2567303.png)
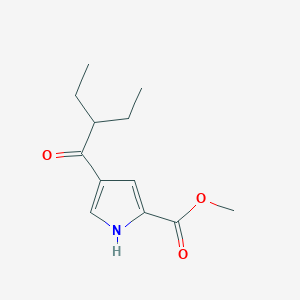
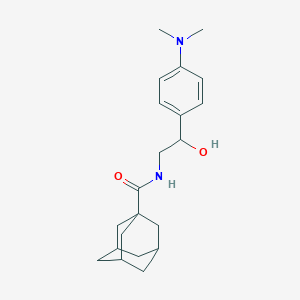
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)
![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)
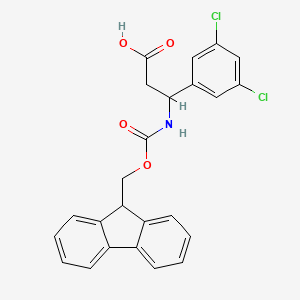
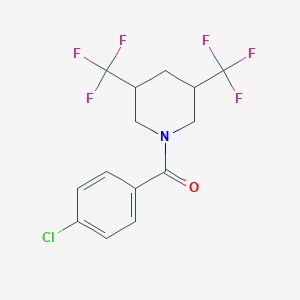
![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)



